4,4,4-Trifluoro-N-methylbutanamide is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a butanamide backbone. Its molecular formula is C6H10F3NO, indicating that it contains six carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and stability. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and reactivity.
These reactions are essential for modifying the compound to create derivatives with tailored properties for specific applications.
The synthesis of 4,4,4-trifluoro-N-methylbutanamide typically involves several steps:
These synthesis methods allow for the production of this compound in both laboratory and industrial settings.
4,4,4-Trifluoro-N-methylbutanamide has several notable applications:
These applications underscore the versatility of 4,4,4-trifluoro-N-methylbutanamide in various scientific disciplines.
Several compounds share structural similarities with 4,4,4-trifluoro-N-methylbutanamide. Here are some notable examples:
Compound Name | Structural Features |
---|---|
N-Methoxy-N-methyl-2,2,2-trifluoroacetamide | Contains trifluoromethyl and methoxy groups |
4-(Trifluoromethyl)aniline | Trifluoromethyl group attached to an aniline ring |
1-Nitro-4-(trifluoromethoxy)benzene | Trifluoromethoxy group attached to a nitrobenzene ring |
The uniqueness of 4,4,4-trifluoro-N-methylbutanamide lies in its specific combination of functional groups and backbone structure. This unique configuration confers distinct chemical and physical properties that differentiate it from similar compounds. Its trifluoromethyl group enhances stability and reactivity, making it particularly valuable in various applications within chemistry and biology .
4,4,4-Trifluoro-N-methylbutanamide features a linear butanamide backbone with a trifluoromethyl group at the terminal carbon and a methyl group attached to the nitrogen atom. Key structural attributes include:
Property | Value | Source |
---|---|---|
IUPAC Name | N-Methyl-4,4,4-trifluorobutanamide | |
Molecular Formula | C₅H₈F₃NO | |
SMILES Notation | O=C(NC)CCC(F)(F)F | |
Molecular Weight | 155.12 g/mol | |
XLogP3 | 1.5 | |
Hydrogen Bond Acceptors | 4 |
The trifluoromethyl group imparts high electronegativity and metabolic stability, while the amide functionality enables hydrogen bonding and solubility in polar solvents.
This compound belongs to two broader chemical classes:
The synthesis of 4,4,4-trifluoro-N-methylbutanamide is rooted in milestones in organofluorine chemistry:
The compound’s synthesis likely employs halogen exchange (e.g., Cl → F substitution) or nucleophilic trifluoromethylation using reagents such as trifluoromethyltrimethylsilane (TMSCF₃).
Recent studies focus on: